

# Axitinib-13CD3 (CAS Number 1261432-00-1): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Axitinib-13CD3

Cat. No.: B1503775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Axitinib-13CD3**, a stable isotope-labeled internal standard for the potent tyrosine kinase inhibitor, Axitinib. This document details its chemical properties, its critical role in bioanalytical quantification, and the underlying mechanism of action of its unlabeled counterpart, Axitinib.

## Core Compound Data

**Axitinib-13CD3** is a deuterated and 13C-labeled version of Axitinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses.<sup>[1]</sup> Its properties are summarized below.

| Property          | Value                                                                                    |
|-------------------|------------------------------------------------------------------------------------------|
| CAS Number        | 1261432-00-1                                                                             |
| Chemical Name     | (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide[2][3] |
| Molecular Formula | C <sub>21</sub> [ <sup>13</sup> C]H <sub>15</sub> D <sub>3</sub> N <sub>4</sub> OS[1]    |
| Molecular Weight  | 390.5 g/mol [1]                                                                          |
| Appearance        | Solid                                                                                    |
| Solubility        | Soluble in Acetonitrile, DMSO, and Methanol                                              |
| Intended Use      | Internal standard for the quantification of Axitinib by GC- or LC-MS                     |

## Mechanism of Action of Axitinib

Axitinib is a highly potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.

By binding to the ATP-binding site of VEGFRs, Axitinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR signaling disrupts endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth. The primary signaling cascades affected include the PI3K/AKT and MAPK/ERK pathways.

Axitinib demonstrates significantly higher potency compared to first-generation VEGFR inhibitors. It also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.

Below is a diagram illustrating the signaling pathway inhibited by Axitinib.



[Click to download full resolution via product page](#)

Axitinib inhibits VEGFR phosphorylation, blocking downstream signaling.

## Experimental Protocols: Bioanalytical Quantification of Axitinib

**Axitinib-13CD3** is essential for the accurate quantification of Axitinib in biological matrices, such as plasma, during pharmacokinetic and therapeutic drug monitoring studies. The stable isotope-labeled internal standard allows for correction of variability in sample preparation and instrument response.

## Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Axitinib from plasma is protein precipitation.

- Spiking: To a 250  $\mu$ L aliquot of plasma, add 50  $\mu$ L of the internal standard working solution (**Axitinib-13CD3** in a suitable solvent like methanol) and 10  $\mu$ L of the Axitinib calibration standard or quality control sample.
- Precipitation: Add 2 mL of acetonitrile to the plasma mixture.
- Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples for 3 minutes at 3200 rpm to pellet the precipitated proteins.
- Extraction: Carefully collect the supernatant (the organic layer containing the analyte and internal standard).
- Injection: Inject a small volume (e.g., 10  $\mu$ L) of the supernatant directly into the LC-MS/MS system.

## Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Axitinib using **Axitinib-13CD3** as an internal standard.

| Parameter                       | Typical Conditions                                                     |
|---------------------------------|------------------------------------------------------------------------|
| LC Column                       | C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase                    | Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile |
| Flow Rate                       | 0.3 - 0.4 mL/min                                                       |
| Ionization Mode                 | Electrospray Ionization (ESI), Positive                                |
| Detection Mode                  | Multiple Reaction Monitoring (MRM)                                     |
| MRM Transition (Axitinib)       | m/z 387.1 → 356.1                                                      |
| MRM Transition (Axitinib-13CD3) | m/z 391.1 → 359.1 (example, exact mass may vary)                       |

The experimental workflow for a typical pharmacokinetic study involving the quantification of Axitinib is depicted below.



[Click to download full resolution via product page](#)

Workflow for pharmacokinetic analysis of Axitinib.

## Conclusion

**Axitinib-13CD3** is an indispensable tool for researchers and drug development professionals working with Axitinib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for the safe and effective clinical use of Axitinib. This guide provides a foundational understanding of its properties, the mechanism of action of Axitinib, and a practical framework for its application in a laboratory setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Axitinib-13CD3 (CAS Number 1261432-00-1): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1503775#axitinib-13cd3-cas-number-1261432-00-1>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)